6-Nitrochroman-4-amine 6-Nitrochroman-4-amine
Brand Name: Vulcanchem
CAS No.: 662228-22-0
VCID: VC8286672
InChI: InChI=1S/C9H10N2O3/c10-8-3-4-14-9-2-1-6(11(12)13)5-7(8)9/h1-2,5,8H,3-4,10H2
SMILES: C1COC2=C(C1N)C=C(C=C2)[N+](=O)[O-]
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol

6-Nitrochroman-4-amine

CAS No.: 662228-22-0

Cat. No.: VC8286672

Molecular Formula: C9H10N2O3

Molecular Weight: 194.19 g/mol

* For research use only. Not for human or veterinary use.

6-Nitrochroman-4-amine - 662228-22-0

Specification

CAS No. 662228-22-0
Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
IUPAC Name 6-nitro-3,4-dihydro-2H-chromen-4-amine
Standard InChI InChI=1S/C9H10N2O3/c10-8-3-4-14-9-2-1-6(11(12)13)5-7(8)9/h1-2,5,8H,3-4,10H2
Standard InChI Key KHHZLZWSGWGNDT-UHFFFAOYSA-N
SMILES C1COC2=C(C1N)C=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1COC2=C(C1N)C=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The molecular structure of 6-nitrochroman-4-amine consists of a bicyclic chroman system (3,4-dihydro-2H-chromene) with a nitro (-NO₂) substituent at position 6 and an amine (-NH₂) group at position 4. The hydrochloride salt form, 6-nitrochroman-4-amine hydrochloride, has the molecular formula C₉H₁₁ClN₂O₃ and a molar mass of 230.648 g/mol . Key structural features include:

  • Chroman backbone: A fused benzene and oxygen-containing pyran ring, providing rigidity and influencing electronic properties.

  • Nitro group: An electron-withdrawing meta-directing substituent that enhances electrophilic substitution reactivity at specific positions.

  • Amine group: A primary amine at the 4-position, enabling participation in hydrogen bonding and nucleophilic reactions.

The compound’s planar aromatic system and polar functional groups contribute to its solubility in polar solvents, particularly in its protonated hydrochloride form .

Synthetic Routes and Reaction Mechanisms

Nitration of Chroman Derivatives

A critical precursor to 6-nitrochroman-4-amine is 6-nitrochroman-4-one (CAS 68043-53-8), synthesized via nitration of chroman-4-one. This process involves dissolving chroman-4-one in concentrated sulfuric acid, followed by controlled addition of nitric acid at low temperatures . The nitration selectively targets the aromatic ring’s 6-position due to the electron-donating effects of the oxygen atom in the chroman system .

Reaction conditions:

  • Nitrating agent: HNO₃ in H₂SO₄ (mixed acid).

  • Temperature: 0–5°C to minimize side reactions.

  • Yield: ~70–80% under optimized conditions.

Reduction of 6-Nitrochroman-4-one to 6-Aminochroman-4-one

  • Protection of the ketone: Conversion to a thioketal or oxime to prevent reduction.

  • Nitro reduction: Using H₂/Pd-C or Fe/HCl to yield 6-aminochroman-4-one.

Amination at Position 4

Introducing the amine group at position 4 requires reductive amination of 6-nitrochroman-4-one. This involves condensing the ketone with an ammonia source (e.g., NH₃ or ammonium acetate) followed by reduction with NaBH₃CN or BH₃·THF .

Example pathway:

6-Nitrochroman-4-oneNH3,NaBH3CNMeOH6-Nitrochroman-4-amine\text{6-Nitrochroman-4-one} \xrightarrow[\text{NH}_3, \text{NaBH}_3\text{CN}]{\text{MeOH}} \text{6-Nitrochroman-4-amine}

Physicochemical Properties

Data for 6-nitrochroman-4-amine hydrochloride (C₉H₁₁ClN₂O₃) reveals the following properties :

PropertyValue
Molecular weight230.648 g/mol
Melting pointNot reported
Boiling pointNot reported
Density1.424 ± 0.06 g/cm³ (predicted)
SolubilityLikely soluble in polar solvents (e.g., water, methanol)
LogP (partition coefficient)3.40 (indicative of moderate lipophilicity)

The free base (C₉H₁₀N₂O₃) is predicted to have a molar mass of 194.19 g/mol and a density of ~1.3 g/cm³.

Chemical Reactivity and Derivatives

Reactivity of the Amine Group

The primary amine at position 4 participates in:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Schiff base formation: Condensation with aldehydes/ketones.

  • Diazo coupling: Generation of azo dyes under acidic conditions.

Nitro Group Transformations

The nitro group can undergo:

  • Reduction: To an amine using H₂/Pd-C, yielding 6-aminochroman-4-amine (potential side product).

  • Electrophilic substitution: Nitro groups deactivate the ring but direct incoming electrophiles to specific positions.

Stability and Decomposition

  • Thermal stability: Predicted decomposition temperature >200°C.

  • Photodegradation: Nitroaromatics are prone to photolytic breakdown, necessitating storage in dark conditions .

Applications in Scientific Research

Pharmaceutical Intermediate

6-Nitrochroman-4-amine serves as a precursor in synthesizing bioactive molecules. For example:

  • Antimicrobial agents: Structural analogs of chroman derivatives exhibit activity against Gram-positive bacteria.

  • Central nervous system (CNS) drugs: Chroman amines are explored for neuroprotective effects due to their ability to cross the blood-brain barrier.

Material Science

  • Dye synthesis: The nitro and amine groups enable incorporation into azobenzene derivatives for photochromic materials.

  • Coordination complexes: The amine acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺).

Biological Studies

  • Enzyme inhibition: Preliminary studies suggest activity against monoamine oxidases (MAOs).

  • Protein binding assays: Fluorescent tagging via amine-reactive probes.

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